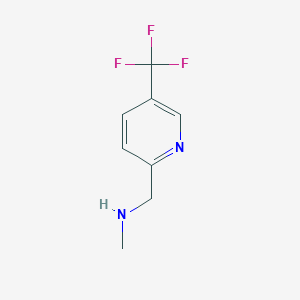

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine

Description

Properties

CAS No. |

1060801-95-7 |

|---|---|

Molecular Formula |

C8H9F3N2 |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C8H9F3N2/c1-12-5-7-3-2-6(4-13-7)8(9,10)11/h2-4,12H,5H2,1H3 |

InChI Key |

YNTYWEZRKYDRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine, with key differences in substituents and functional groups:

Notes:

- The trifluoromethyl group at the 5-position (vs.

- The hydrochloride salt derivatives (e.g., (4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl) exhibit higher aqueous solubility, favoring pharmaceutical formulation .

Physicochemical Properties

- Melting Point : While direct data for the target compound is unavailable, analogs like N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (mp 105–106°C) suggest that trifluoromethyl substitution may lower melting points due to reduced crystallinity .

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. For example, the target compound’s logP is estimated to be ~2.5, higher than 2-Methyl-4-(trifluoromethyl)pyridine HCl (logP ~1.8) .

Commercial Availability and Stability

- The hydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is listed as discontinued by CymitQuimica, possibly due to instability under ambient conditions . This highlights the superior stability of the N-methylated derivative, which lacks reactive primary amine groups.

- Pricing for analogs varies widely: N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine costs ¥38,700/g (90% purity), whereas 4′-(Methylthio)acetophenone is priced at ¥13,500/25g .

Biological Activity

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-YL)methanamine is a pyridine derivative notable for its unique trifluoromethyl substitution, which enhances its biological activity and solubility in organic solvents. This compound has drawn attention in medicinal chemistry due to its potential interactions with various biological macromolecules, influencing metabolic pathways and therapeutic responses.

The trifluoromethyl group significantly increases the lipophilicity of this compound, allowing it to effectively bind to hydrophobic regions of proteins and enzymes. This interaction is crucial for modulating the activity of various biological targets, potentially leading to enzyme inhibition or receptor modulation.

Table 1: Structural Comparison of Similar Compounds

| Compound Name | Structural Feature | Uniqueness |

|---|---|---|

| N-Methyl-1-(pyridin-2-yl)methanamine | Lacks trifluoromethyl group | Less lipophilic than its trifluoromethyl counterpart |

| N-Methyl-1-(3-(difluoromethyl)pyridin-2-yl)methanamine | Contains difluoromethyl group | Different reactivity profile due to less electronegative substituents |

| N-Methyl-1-(3-(chloromethyl)pyridin-2-yl)methanamine | Contains chloromethyl group | Chlorine's presence alters electronic properties compared to fluorine |

| 5-(Trifluoromethyl)picolinamide | Picolinamide structure | Exhibits different biological activities due to amide functionalization |

| 5-(Trifluoromethyl)pyridin-3-amines | Variation in position of CF3 | Different pharmacological profiles based on substitution patterns |

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown varying degrees of potency against specific enzymes or receptors.

Case Study: Antiparasitic Activity

In a comparative study, derivatives containing the trifluoromethyl group demonstrated enhanced antiparasitic activity. For example, one derivative exhibited an effective concentration (EC50) of 0.010 μM, significantly outperforming its non-fluorinated analogs . The incorporation of the trifluoromethyl moiety was essential for maintaining high potency while also improving metabolic stability.

Table 2: Summary of Biological Activity Findings

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| Trifluoromethyl derivative | 0.010 | High antiparasitic activity |

| Non-fluorinated analog | 0.577 | Decreased activity compared to trifluoromethyl variant |

| Another derivative with CF3 | 0.025 | Comparable potency to established benchmarks |

Mechanisms of Interaction

The biological activity of this compound can be attributed to its ability to interact with various targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.